lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate
Overview
Description
lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-ethyl-1H-benzimidazole-2-carboxylic acid lithium salt typically involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the lithium salt.
Synthetic Route:
Starting Materials: 1-ethyl-1H-benzimidazole-2-carboxylic acid, lithium hydroxide or lithium carbonate.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) in a solvent like water or ethanol.
Procedure: The 1-ethyl-1H-benzimidazole-2-carboxylic acid is dissolved in the solvent, and the lithium hydroxide or lithium carbonate is added slowly with stirring. The reaction mixture is stirred until the formation of the lithium salt is complete, which can be monitored by pH changes or precipitation of the product.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by drying under vacuum.
Chemical Reactions Analysis
lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
- Oxidized benzimidazole derivatives.
- Reduced benzimidazole derivatives.
- Substituted benzimidazole compounds.
- Condensation products like imines.
Scientific Research Applications
lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. The lithium salt derivative can be used in biological studies to explore these activities.
Medicine: Benzimidazole compounds are used in the development of pharmaceuticals for treating various diseases. The lithium salt derivative can be investigated for its potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-benzimidazole-2-carboxylic acid lithium salt involves its interaction with molecular targets and pathways in biological systems. Benzimidazole derivatives are known to interact with enzymes, receptors, and nucleic acids, leading to various biological effects. The lithium ion can also play a role in modulating the activity of these targets.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Nucleic Acids: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate can be compared with other similar compounds, such as:
1H-Benzimidazole-2-carboxylic acid: The parent compound without the ethyl group and lithium ion.
1-Methyl-1H-benzimidazole-2-carboxylic acid lithium salt: A similar compound with a methyl group instead of an ethyl group.
1-Ethyl-1H-benzimidazole-2-carboxylic acid sodium salt: The sodium salt derivative of the same compound.
Uniqueness:
- The presence of the ethyl group and lithium ion in 1-ethyl-1H-benzimidazole-2-carboxylic acid lithium salt can influence its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
lithium;1-ethylbenzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Li/c1-2-12-8-6-4-3-5-7(8)11-9(12)10(13)14;/h3-6H,2H2,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNQNVMCJQCSZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C2=CC=CC=C2N=C1C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060040-90-4 | |
Record name | lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.